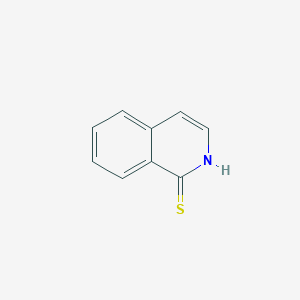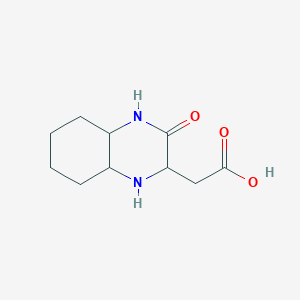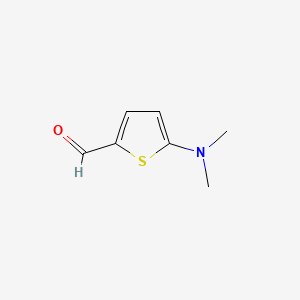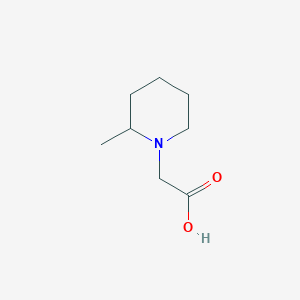
Isoquinoline-1-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoquinoline-1-thiol is a compound related to the isoquinoline family, which is a class of heterocyclic aromatic organic compounds. While the provided papers do not directly describe isoquinoline-1-thiol, they do provide insights into various derivatives and related compounds, which can help infer some of the properties and synthesis methods that might be applicable to isoquinoline-1-thiol.
Synthesis Analysis
The synthesis of isoquinoline derivatives often involves multi-step reactions, including condensation, oxidation, and functional group transformations. For instance, the synthesis of various substituted isoquinoline-1-carboxaldehyde thiosemicarbazones involves condensation of substituted isoquinolines with thiosemicarbazide . Another example is the synthesis of dinuclear platinum complexes containing aryl-isoquinoline, which involves the coordination of isoquinoline derivatives to platinum centers . Additionally, a microwave-assisted one-pot synthesis method for isoquinolines has been developed, which includes sequential coupling-imination-annulation reactions . These methods could potentially be adapted for the synthesis of isoquinoline-1-thiol.
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be complex, with various substituents affecting the overall properties of the compound. For example, the synthesis of dinuclear platinum complexes reveals the importance of the Pt–Pt bond and the influence of substituents on the electroluminescent properties of the compounds . The molecular structure of isoquinoline-1-thiol would likely be influenced by the presence of the thiol group, which could impact its reactivity and interaction with other molecules.
Chemical Reactions Analysis
Isoquinoline derivatives can undergo a variety of chemical reactions. The AgSbF6-mediated protocol for the construction of C-4 thiolated isoquinolin-1(2H)-ones suggests that selective thiolation reactions can be achieved with high regioselectivity . This indicates that isoquinoline-1-thiol could potentially be synthesized or further modified through similar selective thiolation reactions.
Physical and Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Selective Thiolation and Selenylation : A study by Zhu et al. (2018) developed a new AgSbF6-mediated protocol for the selective thiolation and selenylation at the C-4 position of isoquinolin-1(2H)-ones. This process is efficient and exhibits excellent regioselectivity and broad substrate scope, indicating potential applications in organic synthesis and pharmaceuticals (Zhu et al., 2018).
Medicinal Chemistry of Isoquinoline Derivatives : Faheem et al. (2021) discussed the biological activities of 1,2,3,4-tetrahydroisoquinolines (THIQ), highlighting their importance in medicinal chemistry. These compounds show activity against various pathogens and neurodegenerative disorders, underscoring the therapeutic potential of isoquinoline derivatives (Faheem et al., 2021).
Isoquinoline Complexes as Metallo-β-Lactamase Inhibitors : Research by Li et al. (2017) revealed that isoquinoline inhibitors can interact with VIM-5 metallo-β-lactamase (MBL) in unique non zinc ion-binding modes. This finding is significant for developing potent inhibitors against B1 MBL, which could be crucial in combating antibiotic resistance (Li et al., 2017).
Nucleic Acid Binding and Drug Design : Bhadra and Kumar (2011) focused on the binding aspects of isoquinoline alkaloids to nucleic acids. Their review highlighted the significance of these interactions in drug design, particularly for anticancer properties. This research contributes to understanding the molecular targets and binding specificity of isoquinoline derivatives (Bhadra & Kumar, 2011).
Mesoionic Isoquinolinium Thiolates : Ahmed et al. (2021) synthesized unique mesoionic thiazoloisoquinolinium thiolates, highlighting their potential biological activities and applications in organic chemistry. This research opens new avenues for the development of isoquinoline-based compounds with diverse bioactivities (Ahmed et al., 2021).
Isoquinolines in Drug Discovery : Luo et al. (2020) reviewed the use of isoquinoline analogs in pharmaceuticals, noting their wide range of biological characteristics. This work emphasizes the importance of the isoquinoline scaffold in drug discovery, particularly for treating various diseases (Luo et al., 2020).
Zukünftige Richtungen
Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development . Owing to the array of information available and highlighted herein on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
Eigenschaften
IUPAC Name |
2H-isoquinoline-1-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOYIDSMWPLNHRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CNC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391502 |
Source


|
| Record name | Isoquinoline-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoquinoline-1-thiol | |
CAS RN |
4702-25-4 |
Source


|
| Record name | 1-Isoquinolinethiol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98825 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isoquinoline-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![2-(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-N-(3-cyano-4,5-dimethyl-thiophen-2-yl)-acetamide](/img/structure/B1306555.png)

